

An In-depth Technical Guide to the Spectral Data of 3'-Methoxypropiphenone

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Compound of Interest

Compound Name: 3'-Methoxypropiphenone

Cat. No.: B1296965

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Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the spectral data for **3'-Methoxypropiphenone** (CAS: 37951-49-8), a key intermediate in the synthesis of various pharmaceutical compounds.[1] The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition.

Molecular Structure

3'-Methoxypropiphenone, with the chemical formula C₁₀H₁₂O₂, is an aromatic ketone.[2] Its structure consists of a propiphenone backbone with a methoxy group substituted at the meta-position (C-3) of the benzene ring.[2]

Caption: Molecular structure of **3'-Methoxypropiphenone** with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a crucial analytical technique for elucidating the molecular structure of organic compounds.

¹H NMR Spectral Data

The ¹H NMR spectrum of **3'-Methoxypropiphenone** provides information about the chemical environment of the hydrogen atoms in the molecule.

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
7.54	d	7.9	1H	Ar-H
7.50	t	2.4	1H	Ar-H
7.37	t	7.9	1H	Ar-H
7.10	dd	7.9, 2.4	1H	Ar-H
3.86	s	-	3H	-OCH ₃
3.00	q	7.3	2H	-CH ₂ -
1.23	t	7.3	3H	-CH ₃

Table 1: ¹H NMR spectral data for **3'-Methoxypropiophenone** in CDCl₃ at 400 MHz.[3][4]

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Chemical Shift (δ) ppm	Assignment
200.0 (approx.)	C=O
159.8	Ar-C-O
138.3	Ar-C
129.5	Ar-CH
120.8	Ar-CH
119.3	Ar-CH
112.4	Ar-CH
55.4	-OCH ₃
31.8	-CH ₂ -
8.5	-CH ₃

Table 2: Predicted ¹³C NMR spectral data for **3'-Methoxypropiophenone**. Actual experimental values may vary slightly.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3050	Medium	Aromatic C-H stretch
~2950	Medium	Aliphatic C-H stretch
~1680	Strong	C=O (ketone) stretch
~1600, ~1480	Medium-Strong	Aromatic C=C stretch
~1260	Strong	Aryl-O-C stretch (asymmetric)
~1040	Strong	Aryl-O-C stretch (symmetric)

Table 3: Characteristic IR absorption peaks for **3'-Methoxypropiofenone**.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

m/z	Relative Intensity	Assignment
164	10.1%	[M] ⁺ (Molecular Ion)
135	100.0%	[M - C ₂ H ₅] ⁺
107	12.3%	[M - C ₂ H ₅ - CO] ⁺
92	13.6%	[C ₆ H ₄ O] ⁺
77	21.1%	[C ₆ H ₅] ⁺

Table 4: Key mass spectral data for **3'-Methoxypropiofenone**.[\[5\]](#)

Experimental Protocols

The following are general protocols for the acquisition of spectral data.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectra are typically recorded on a spectrometer operating at a frequency of 300 or 400 MHz for ¹H NMR and 75 or 100 MHz for ¹³C NMR.[\[6\]](#) Samples are dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃), with chemical shifts reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[\[6\]](#)

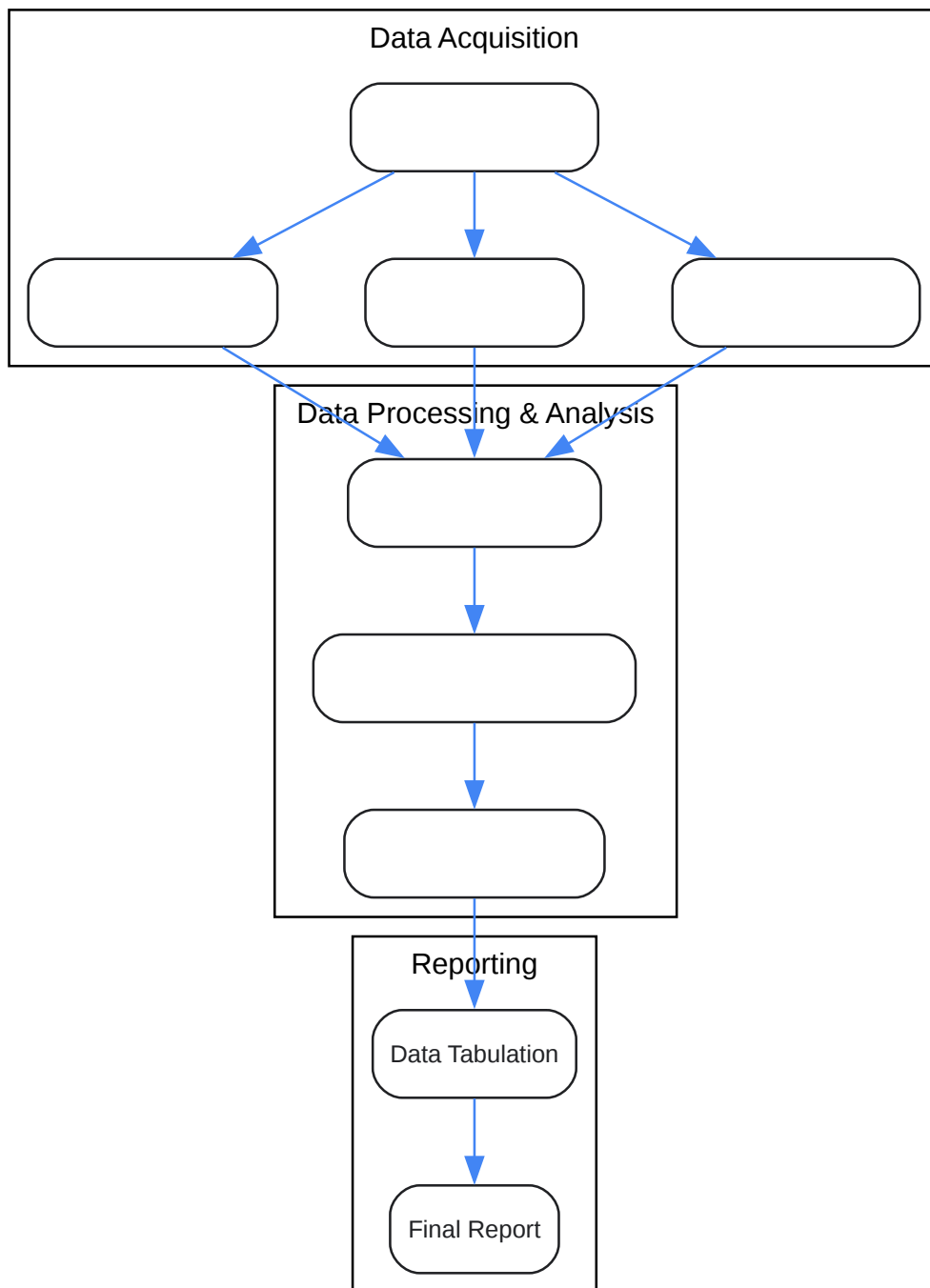
IR Spectroscopy

Infrared (IR) spectra are often recorded using a Fourier Transform Infrared (FTIR) spectrometer.[\[6\]](#) The analysis can be performed on a neat liquid sample as a thin film between salt plates (e.g., NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.[\[6\]](#) Data is typically collected over a range of 4000-600 cm⁻¹.[\[6\]](#)

Mass Spectrometry

Mass spectra are generally obtained using a mass spectrometer with an electron ionization (EI) source.^[5] The sample is introduced, often via a gas chromatograph (GC-MS), and bombarded with electrons, causing ionization and fragmentation.^[7] The resulting ions are separated based on their mass-to-charge ratio (m/z).

Workflow for Spectral Data Acquisition and Analysis

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Caption: A logical workflow for the acquisition and analysis of spectral data.

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References

- 1. CN106518635A - Synthesis method for 3-methoxypropiophenone - Google Patents [patents.google.com]
- 2. 3'-Methoxypropiophenone | 37951-49-8 | Benchchem [benchchem.com]
- 3. 3'-methoxypropiophenone synthesis - chemicalbook [chemicalbook.com]
- 4. 3'-methoxypropiophenone | 37951-49-8 [chemicalbook.com]
- 5. Methoxypropiophenone(121-97-1) MS [m.chemicalbook.com]
- 6. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 7. 3'-Methoxypropiophenone | C₁₀H₁₂O₂ | CID 584765 - PubChem [pubchem.ncbi.nlm.nih.gov]
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